molecular formula C10H11N3O4S B12880341 N1-(5-Methoxyisoxazol-3-yl)sulphanilamide CAS No. 32326-14-0

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Katalognummer: B12880341
CAS-Nummer: 32326-14-0
Molekulargewicht: 269.28 g/mol
InChI-Schlüssel: IOMPMWRTYPIHRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is a chemical compound with the molecular formula C10H11N3O4S. It is known for its unique structure, which includes a methoxyisoxazole ring and a sulphanilamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide typically involves the reaction of 5-methoxyisoxazole with sulphanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide
  • N1-(5-methylisoxazol-3-yl)malonamide

Uniqueness

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is unique due to its specific combination of a methoxyisoxazole ring and a sulphanilamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

32326-14-0

Molekularformel

C10H11N3O4S

Molekulargewicht

269.28 g/mol

IUPAC-Name

4-amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O4S/c1-16-10-6-9(12-17-10)13-18(14,15)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13)

InChI-Schlüssel

IOMPMWRTYPIHRM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.